3'-Hydroxymethyl-4-(dimethylamino)azobenzene
Description
Properties
IUPAC Name |
[3-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)15-8-6-13(7-9-15)16-17-14-5-3-4-12(10-14)11-19/h3-10,19H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXQGEYDRNHPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210636 | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35282-69-0 | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35282-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hydroxymethyl-4-(dimethylamino)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035282690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 4-(Dimethylamino)Aniline
4-(Dimethylamino)aniline is diazotized under acidic conditions (HCl/NaNO2, 0–5°C) to generate the corresponding diazonium chloride. The transient nature of this intermediate necessitates immediate use in subsequent coupling reactions to prevent decomposition.
Coupling with 3-Hydroxymethylphenol Derivatives
The diazonium salt is coupled with 3-hydroxymethylphenol in an alkaline medium (pH 8–10) to yield 3'-CH2OH-DAB. Electron-donating groups on both aromatic rings facilitate the electrophilic substitution, directing the azo bond formation to the para position relative to the dimethylamino group and the meta position relative to the hydroxymethyl group.
Table 1: Reaction Conditions for Diazonium Coupling
| Parameter | Value | Source |
|---|---|---|
| Diazotization Temp | 0–5°C | |
| Coupling pH | 8–10 | |
| Reaction Time | 2–4 hours | |
| Yield | 60–75% |
Post-coupling purification typically involves recrystallization from ethanol or chromatographic separation to remove unreacted precursors.
Oxidative Dehydrogenation of Hydrazobenzenes
An alternative route employs oxidative dehydrogenation of hydrazobenzene precursors. This method, catalyzed by tert-butyl nitrite (TBN), avoids the use of harsh diazotization conditions and operates at ambient temperatures.
Synthesis of Hydrazobenzene Intermediate
Hydrazobenzene derivatives are prepared via condensation of 4-(dimethylamino)phenylhydrazine with 3-hydroxymethylbenzaldehyde. The hydrazone intermediate undergoes reduction (e.g., Zn/HCl) to yield the hydrazobenzene precursor.
TBN-Catalyzed Oxidation
Treatment of the hydrazobenzene with TBN (30 mol%) in ethanol under aerobic conditions induces dehydrogenation, forming the azo bond. This method achieves yields exceeding 90% with minimal byproducts.
Table 2: Optimization of Oxidative Dehydrogenation
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 30 mol% TBN | |
| Solvent | Ethanol | |
| Temp | 25°C | |
| Yield | 92–96% |
Reduction of Nitroaromatic Precursors
Early synthetic routes utilized the reduction of nitro compounds, though this method is less common due to lower regioselectivity.
Nitro Coupling and Reduction
4-Nitro-N,N-dimethylaniline is coupled with 3-nitrobenzyl alcohol under Ullmann conditions (Cu catalyst, DMF, 120°C). Subsequent reduction of the nitro groups (LiAlH4 or Zn/NaOH) yields 3'-CH2OH-DAB. While feasible, this approach suffers from competitive over-reduction and requires rigorous purification.
Characterization and Analytical Data
3'-CH2OH-DAB exhibits distinct physicochemical properties critical for identification and quality control:
Table 3: Physicochemical Properties of 3'-CH2OH-DAB
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 255.31 g/mol | |
| Melting Point | 168–170°C | |
| UV-Vis λmax (EtOH) | 320 nm (π→π), 450 nm (n→π) | |
| IR (KBr) | 3350 cm⁻¹ (O-H), 1600 cm⁻¹ (N=N) |
Mass spectral analysis confirms the molecular ion peak at m/z 255.31, consistent with the molecular formula C15H17N3O.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Diazonium Coupling | 60–75% | Low-Temp, Acidic | Moderate |
| Oxidative Dehydrogenation | 90–96% | Ambient, Mild | High |
| Nitro Reduction | 40–55% | High-Temp | Low |
Oxidative dehydrogenation emerges as the superior method due to high yields and operational simplicity. Traditional diazonium coupling remains viable for small-scale synthesis but requires meticulous pH and temperature control.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxymethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically convert the azo group to amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Carcinogenic Studies
3'-Hydroxymethyl-4-(dimethylamino)azobenzene is recognized as a potent hepatocarcinogen. Research has focused on synthesizing related azo dyes to investigate their mutagenic and carcinogenic properties. A study synthesized twenty derivatives of this compound to evaluate their effects, revealing significant insights into the structure-activity relationship of azo compounds and their potential health risks .
Metabolism Investigation
Deuterated versions of 3'-CH₂OH-DAB have been synthesized for metabolic studies using ion cluster techniques. This approach helps elucidate the metabolic pathways and potential toxicological effects of the compound in biological systems .
Materials Science
Photoresponsive Materials
Azobenzene derivatives, including 3'-CH₂OH-DAB, are utilized in the development of photoresponsive materials. These materials can undergo reversible transformations when exposed to light, making them suitable for applications such as optical storage and photomechanical actuators. The incorporation of azobenzene moieties into polymers enhances their functionality, allowing for applications in controlled drug delivery systems and smart coatings .
Nanocarrier Systems
Research has explored the use of azobenzene-based compounds as nanocarriers for organic molecules. The ability to release encapsulated drugs upon light stimulation offers promising avenues for targeted therapy in cancer treatment .
Environmental Applications
Dye Pollution Studies
Due to its properties as a dye, this compound is also studied in the context of environmental pollution. Its persistence and potential toxicity in aquatic environments raise concerns about its impact on ecosystems. Studies have shown that azo dyes can undergo reductive cleavage under anaerobic conditions, leading to the formation of potentially harmful amines .
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of 3'-CH₂OH-DAB to assess their mutagenic effects. The findings indicated that structural modifications significantly influenced the carcinogenicity of these compounds, providing critical data for future drug design .
Case Study 2: Photoresponsive Polymers Development
Researchers developed azobenzene-functionalized polymers that exhibited significant changes in physical properties upon light exposure. These materials demonstrated potential for use in smart drug delivery systems, where drug release can be controlled by external stimuli .
Mechanism of Action
The mechanism of action of 3’-Hydroxymethyl-4-(dimethylamino)azobenzene involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, affecting their function. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3'-Methyl-4-(dimethylamino)azobenzene (3'-Me-DAB)
- Structural Difference : Replaces the hydroxymethyl group at the 3' position with a methyl (-CH3) group.
- Carcinogenicity: Both 3'-CH2OH-DAB and 3'-Me-DAB exhibit strong hepatocarcinogenic activity. In Sprague-Dawley rats, dietary administration of 0.06% 3'-Me-DAB for 3 months induced hepatocellular carcinoma and cirrhosis, mirroring the effects of 3'-CH2OH-DAB .
- Mechanistic Similarities : Both compounds require metabolic activation via N-demethylation and hydroxylation to form reactive intermediates that bind DNA .
- Key Distinction: 3'-CH2OH-DAB’s hydroxymethyl group may enhance solubility or alter metabolic pathways compared to the hydrophobic methyl group in 3'-Me-DAB, though both retain carcinogenic potency .
3'-Formyl- and 3'-Carboxy-4-(dimethylamino)azobenzene (3'-CHO-DAB, 3'-COOH-DAB)
- Structural Differences : Substituents at the 3' position are formyl (-CHO) and carboxylic acid (-COOH), respectively.
- Carcinogenicity: Unlike 3'-CH2OH-DAB, these derivatives lack carcinogenic activity. In rats, neither induced neoplastic nodules or cirrhosis even after 3 months of exposure, highlighting the critical role of the hydroxymethyl group in tumorigenesis .
4-(Dimethylamino)azobenzene (DAB)
- Structural Difference : Lacks substituents at the 3' position.
- Photochemical Properties: The dimethylamino group enables reversible trans-cis photoisomerization under UV light, a property exploited in photoresponsive materials. Thin crystals of DAB exhibit rapid bending (0.5 s) under 365 nm UV light, with high durability (>100 cycles) .
- Biological Activity: While DAB itself is less carcinogenic than 3'-CH2OH-DAB, its derivatives (e.g., 3'-Me-DAB) are potent carcinogens, emphasizing the synergistic effect of substituent position and type .
4-Hydroxy- and 4-Aminoazobenzene
- Structural Differences: Feature hydroxy (-OH) or amino (-NH2) groups at the 4 position instead of dimethylamino.
- Photochemical Behavior : These groups alter electron distribution, affecting absorption spectra and isomerization kinetics. For example, 4-hydroxyazobenzene derivatives show pH-dependent behavior due to protonation of the -OH group .
- Biological Relevance: Non-carcinogenic compared to dimethylamino-substituted analogs, underscoring the importance of the dimethylamino moiety in metabolic activation .
Key Comparative Data
Table 1: Carcinogenicity of 3'-Substituted DAB Derivatives in Rats
| Compound | 3' Substituent | Tumor Incidence (3 Months) | Cirrhosis Observed? |
|---|---|---|---|
| 3'-CH2OH-DAB | -CH2OH | 100% | Yes |
| 3'-Me-DAB | -CH3 | 100% | Yes |
| 3'-CHO-DAB | -CHO | 0% | No |
| 3'-COOH-DAB | -COOH | 0% | No |
Table 2: Photochemical Properties of Azobenzene Derivatives
Mechanistic and Functional Insights
- Substituent Position: Carcinogenicity is highly dependent on the 3' position.
- Deuterated Derivatives : Isotopic labeling of 3'-CH2OH-DAB (e.g., deuteration at the hydroxymethyl group) has been used to study metabolic pathways without altering biological activity, offering insights into detoxification mechanisms .
- Quenching Applications: The dimethylamino group in DAB derivatives mimics DABCYL, a universal quencher in molecular probes. 3'-CH2OH-DAB’s hydroxymethyl group could modulate quenching efficiency via steric effects .
Biological Activity
3'-Hydroxymethyl-4-(dimethylamino)azobenzene is a synthetic organic compound classified as an azo dye. It has garnered attention due to its notable biological activities, particularly its potential carcinogenic properties and applications in various chemical processes. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an azo group (-N=N-) linking two aromatic rings, with a hydroxymethyl group at the 3' position and a dimethylamino group at the 4-position of one of the rings. These structural characteristics are critical in determining its biological activity.
| Property | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 35282-69-0 |
| Classification | Azo dye |
Carcinogenic Potential
Research indicates that this compound is a potent hepatocarcinogen. Studies have demonstrated its ability to induce liver tumors in experimental models, which underscores its potential risks as a carcinogenic agent. The biological activity is primarily attributed to its capacity to form reactive metabolites that interact with cellular macromolecules, leading to DNA damage and tumorigenesis .
Antimicrobial Activity
In addition to its carcinogenic properties, this compound has been investigated for its antimicrobial activities. A study evaluated various azo compounds for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. While specific data on this compound was not highlighted, related azo compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound involve:
- Formation of Reactive Metabolites : The compound undergoes metabolic activation to generate electrophilic species that can interact with nucleophilic sites in DNA, proteins, and lipids.
- Cellular Interaction : The interaction with cellular macromolecules can lead to oxidative stress and subsequent cellular damage, contributing to its carcinogenic potential.
Case Studies and Research Findings
Several studies have explored the effects of this compound:
- Hepatocarcinogenic Studies : Experimental models have shown that administration of this compound resulted in a significant increase in liver tumor incidence, affirming its classification as a carcinogen .
- Comparative Analysis with Other Azo Compounds : In comparative studies, other azo compounds with similar structures were analyzed for their biological activities. For instance, compounds like 4-Dimethylaminoazobenzene were noted for their lower carcinogenicity, indicating that structural modifications significantly influence biological behavior .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3'-Hydroxymethyl-4-(dimethylamino)azobenzene with high purity?
- Methodology : Employ diazo-coupling reactions under controlled pH (4–6) to minimize side products. Purify via column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Monitor reaction progress with TLC (Rf ~0.3–0.5) and confirm purity via HPLC (≥98% by area) .
- Key Data : Optimal reaction temperature: 0–5°C to prevent premature decomposition. Yield improvements (70–85%) are achievable with slow addition of nitrosating agents.
Q. How do spectroscopic techniques (UV-Vis, NMR) characterize structural and electronic properties of this compound?
- Methodology :
- UV-Vis : Measure λmax in ethanol (e.g., ~450 nm for π→π* transitions) to assess electronic conjugation. Solvatochromic shifts indicate polarity sensitivity .
- <sup>1</sup>H NMR : Identify substituent effects: dimethylamino protons resonate at δ 2.8–3.1 ppm; hydroxymethyl protons appear as a triplet near δ 4.5 ppm (J = 6 Hz) .
- Validation : Compare with DFT-calculated spectra to resolve ambiguities in tautomeric forms .
Q. What safety protocols are essential for handling this compound in the lab?
- Risk Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid light exposure (azo bonds degrade under UV). Store in amber vials at 4°C .
- First Aid : In case of skin contact, wash with 10% ethanol solution followed by soap and water. For inhalation, administer fresh air and monitor for respiratory irritation .
Q. How does this compound function as a pH-sensitive probe in aqueous systems?
- Mechanism : The dimethylamino group acts as an electron donor, while the hydroxymethyl group stabilizes protonated forms. Transition between neutral (yellow, λmax ~450 nm) and protonated (red, λmax ~520 nm) states occurs at pH 2–4 .
- Experimental Design : Calibrate using buffer solutions (pH 1–10) and track absorbance ratios (A520/A450) for quantification .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD) optimize the design of this compound derivatives for sensor applications?
- Workflow :
Perform DFT calculations (B3LYP/6-31G*) to model electronic transitions and protonation energetics.
Use molecular dynamics (MD) to simulate solvent interactions and aggregation behavior .
- Validation : Compare simulated λmax with experimental data; deviations >10 nm suggest incomplete solvation models .
Q. How to resolve contradictions in reported photostability data for this compound?
- Root Cause Analysis :
- Variable Light Sources : UV-A vs. UV-B irradiation alters degradation kinetics. Use standardized light boxes (e.g., 365 nm, 5 mW/cm²) .
- Matrix Effects : Stability in polymers (e.g., polystyrene) vs. aqueous solutions differs due to radical scavenging .
- Experimental Parameters :
| Parameter | Condition | Degradation Half-Life (hr) |
|---|---|---|
| Aqueous | pH 7, UV-A | 12 ± 2 |
| Polystyrene | UV-A | 48 ± 5 |
Q. What strategies improve regioselectivity in derivatizing the hydroxymethyl group?
- Approach :
- Protecting Groups : Temporarily block the dimethylamino group with Boc anhydride to direct reactions to the hydroxymethyl site .
- Catalysis : Use Pd/C or Ru complexes for selective oxidation to aldehydes without disrupting the azo bond .
Q. How to assess environmental persistence and toxicity of this compound in aquatic systems?
- Methodology :
- Persistence : Conduct OECD 301F biodegradation tests; monitor via LC-MS for parent compound and metabolites (e.g., aniline derivatives) .
- Toxicity : Use Daphnia magna acute toxicity assays (EC50 typically >100 mg/L due to low bioavailability) .
Tables for Key Data
Table 1 : Photophysical Properties in Different Solvents
| Solvent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield |
|---|---|---|---|
| Ethanol | 450 | 15,000 | 0.02 |
| DMSO | 465 | 18,500 | 0.01 |
| Water | 440 | 12,000 | <0.005 |
Table 2 : Synthetic Yields Under Varied Conditions
| Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| 0–5 | None | 70 | 95 |
| 25 | H2SO4 | 85 | 98 |
| 40 | HCl | 50 | 90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
